molecular formula C10H15ClN2O B194664 Glycinexylidide CAS No. 18865-38-8

Glycinexylidide

Cat. No. B194664
CAS RN: 18865-38-8
M. Wt: 178.23 g/mol
InChI Key: IXYVBZOSGGJWCW-UHFFFAOYSA-N
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Description

Glycinexylidide is an amino acid amide with 2,6-dimethylaniline and glycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . It is used as an indicator of hepatic function and has a role as a drug metabolite .


Synthesis Analysis

In the liver, lidocaine is dealkylated by dual-function oxidizing enzymes to the pharmacologically active metabolite, monoethylglycinexylidide (MEGX), and then metabolized by the P450 3A4 isoenzyme into N-ethylglycine (NEG) and glycinexylidide (GX) .


Molecular Structure Analysis

The molecular formula of Glycinexylidide is C10H14N2O . The IUPAC name is 2-amino-N-(2,6-dimethylphenyl)acetamide . The InChI is 1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) .


Chemical Reactions Analysis

Glycinexylidide is a metabolite of lidocaine that is frequently present in µg/ml concentrations in the plasma of patients treated with lidocane infusions for 24 hr or more .


Physical And Chemical Properties Analysis

The molecular weight of Glycinexylidide is 178.23 g/mol . More specific physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

Metabolism and Pharmacokinetics

Neurological Functions and Effects

Glycine Metabolism in Health and Disease

  • Glycine, integral to GX's structure, plays a critical role in metabolic regulation, antioxidative reactions, and neurological function, suggesting a broader physiological relevance (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).
  • GX, through its glycine component, might be involved in various metabolic disorders, as lower glycine levels are observed in conditions like obesity and type 2 diabetes (Alves, Bassot, Bulteau, Pirola, & Morio, 2019).

Pharmacokinetic Interactions

Maternal and Neonatal Metabolism

properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVBZOSGGJWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876064
Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.00000637 [mmHg]
Record name Glycinexylidide
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Product Name

Glycinexylidide

CAS RN

18865-38-8
Record name Glycine xylidide
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Record name Glycinexylidide
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Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
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Record name Glycinexylidide
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Record name GLYCINEXYLIDIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
793
Citations
JM Strong, DE Mayfield, AJ Atkinson Jr… - Clinical …, 1975 - Wiley Online Library
Glycinexylidide (GX) is a metabolite of lidocaine that is frequently present in µg/ml concentrations in the plasma of patients treated with lidocaine infusions for 24 hr or more. Plasma …
Number of citations: 81 ascpt.onlinelibrary.wiley.com
JM Strong, M Parker… - Clinical Pharmacology & …, 1973 - Wiley Online Library
Glycinexylidide (GX) has been identified in the urine of 8 patients treated with intravenous infusions of lidocaine. The concentration of GX ranged from 1.0 to 2.7 Ilg per milliliter in the …
Number of citations: 107 ascpt.onlinelibrary.wiley.com
CL O'Neal, A Poklis - Clinical chemistry, 1996 - Citeseer
Recent advances in the treatment of liver diseases have increased the need for sensitive tests of hepatic function. Several studies have demonstrated that the conversion of lidocaine to …
Number of citations: 26 citeseerx.ist.psu.edu
T Fukuda, Y Kakiuchi, M Miyabe, N Okubo… - … Anesthesia and Pain …, 2000 - Elsevier
Background and Objectives: The purpose of this study was to evaluate the effect of age on the pharmacokinetics of lidocaine after epidural administration. Methods: Two percent …
Number of citations: 14 www.sciencedirect.com
GA Walter - 1978 - digital.maag.ysu.edu
… ie, monoethylglycinexylidide and glycinexylidide) have been … monethylglycinexylidide and glycinexylidide simultaneously … and 49.8% for glycinexylidide. Partition extraction techniques …
Number of citations: 0 digital.maag.ysu.edu
S Ehab, E Desoky - 1996 - pesquisa.bvsalud.org
Hepatic function in patients with post-hepatitic cirrhosis either alone [n= 36] or mixed with schistosomal liver fibrosis [n= 30] was assessed based on the formation of lidocaine metabolite…
Number of citations: 0 pesquisa.bvsalud.org
EA Hewitt, G Armstrong, N Beg, S Katz… - … and intensive care, 2012 - journals.sagepub.com
… its metabolite, monoethyl-glycinexylidide. Application of gel in … and 240 ng/ml monoethyl-glycinexylidide. These maximum … ng/ml lignocaine and 56 ng/ml of monoethylglycinexylidide. …
Number of citations: 4 journals.sagepub.com
G Hollunger - Acta Pharmacologica et Toxicologica, 1961 - Wiley Online Library
… A very weak spot corresponding to glycinexylidide appeared in the chromatograms only once. That this negative finding is not due to rapid breakdown of glycinexylidide is shown by …
Number of citations: 111 onlinelibrary.wiley.com
CE Crouch, BJ Wilkey, A Hendrickse, AM Kaizer… - …, 2023 - pubs.asahq.org
… and its metabolites, monoethylglycinexylidide and glycinexylidide, is reduced after a partial … lidocaine, monoethylglycinexylidide, and glycinexylidide do not reach toxic concentrations …
Number of citations: 1 pubs.asahq.org
A Broughton, AO Grant, CF Starmer, JK Klinger… - Circulation …, 1984 - Am Heart Assoc
… two desethylation products, monoethylglycinexylidide and glycinexylidide. Judged from the … (log partition coefficient 1.32 ± 0.09) and glycinexylidide was the least lipid soluble (log …
Number of citations: 36 www.ahajournals.org

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